1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-

Description

Contextualizing 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- within the Broader Isobenzofuranone (Phthalide) Chemical Class

The foundation of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- is the isobenzofuranone scaffold, commonly known as phthalide (B148349). nih.gov This structure consists of a benzene (B151609) ring fused to a five-membered lactone ring (a cyclic ester). solubilityofthings.comwikipedia.org The nomenclature "1(3H)-Isobenzofuranone" specifies this core structure, indicating the carbonyl group at position 1 and a methylene (B1212753) group at position 3. nih.govnist.gov

In the specific molecule of interest, the hydrogen atom at the 3-position is replaced by a 4-bromophenyl group. This substitution is significant, as the introduction of a halogenated aromatic ring can influence the molecule's chemical properties and biological interactions. The phthalide structure itself is a key component in numerous naturally occurring and synthetic molecules, valued for its relative stability and reactivity, which allows it to serve as a versatile building block in organic synthesis. nih.govsolubilityofthings.com Various synthetic methods, including palladium-catalyzed reactions and intramolecular cyclizations, have been developed to create substituted phthalides like the 3-aryl derivatives. organic-chemistry.org

Overview of Key Research Areas Pertaining to Isobenzofuranone Derivatives

Derivatives of the isobenzofuranone (phthalide) class are investigated across several scientific domains due to their diverse chemical and biological profiles. nih.govrsc.org These compounds are recognized as "privileged scaffolds" in drug discovery, meaning their structure is frequently found in biologically active molecules. nih.gov

Key research areas include:

Medicinal and Pharmacological Research: Isobenzofuranone derivatives are widely studied for their potential therapeutic applications. nih.gov Research has shown that compounds with this core structure exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. nih.govrsc.orgnih.gov For instance, certain derivatives have been investigated for their ability to inhibit nitric oxide production, a key process in inflammation, while others have been studied for their cytotoxicity against various cancer cell lines. nih.govnih.gov

Organic Synthesis: In synthetic chemistry, phthalides are valuable intermediates. solubilityofthings.comorganic-chemistry.org The lactone ring can be opened or transformed, providing a gateway to more complex molecular architectures. organic-chemistry.org Their ability to undergo various chemical reactions makes them useful starting materials for creating a wide array of other compounds. organic-chemistry.orgorganic-chemistry.org

Agrochemicals and Materials Science: The phthalide structure is also found in fungicides and pesticides. wikipedia.orgnih.gov Furthermore, the aromatic and heterocyclic nature of these compounds makes them candidates for applications in materials science, such as in the synthesis of dyes and polymers. wikipedia.orgrsc.org

Data Tables

Table 1: Properties of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-

| Property | Value |

| Systematic Name | 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- |

| Synonym | 3-(4-bromophenyl)phthalide |

| CAS Number | 64101-76-2 |

| Molecular Formula | C₁₄H₉BrO₂ |

| Molar Mass | 289.13 g/mol |

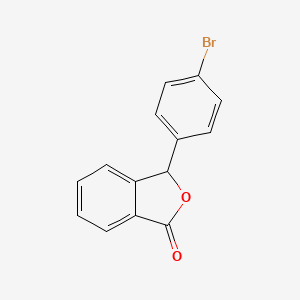

Structure

2D Structure

3D Structure

Properties

CAS No. |

25933-36-2 |

|---|---|

Molecular Formula |

C14H9BrO2 |

Molecular Weight |

289.12 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C14H9BrO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H |

InChI Key |

NOBDTJIRKOOPJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Strategies for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- and its Core Scaffold

The synthesis of 3-aryl-substituted 1(3H)-isobenzofuranones, commonly known as phthalides, can be achieved through various strategic approaches. These methods focus on the construction of the core lactone ring and the introduction of the specific aryl substituent at the C-3 position.

Phthalic Anhydride-Based Cyclization Approaches for Isobenzofuranone Formation

Phthalic anhydride serves as a versatile and common starting material for the synthesis of the isobenzofuranone core. rsc.orgwikipedia.org It is a white solid and the first anhydride of a dicarboxylic acid to be used commercially. wikipedia.org Cyclization methods often involve the reaction of phthalic anhydride or its derivatives with organometallic reagents or through condensation reactions.

One prominent method is the reaction of phthalic anhydride with aryl Grignard reagents or other organometallics. This approach typically leads to the formation of 2-aroylbenzoic acids, which can then be reduced and cyclized to yield the 3-aryl-substituted isobenzofuranone. Another strategy involves the condensation reaction of phthalic anhydride with active methylene (B1212753) compounds, catalyzed by agents like acetic anhydride, under solvent-free and microwave conditions to generate 3-arylideneisobenzofuran-1(3H)-one derivatives. researchgate.net These can subsequently be reduced to the desired 3-aryl isobenzofuranone.

A base-catalyzed cascade reaction of 2-acylbenzoic acids with isatoic anhydrides can also produce diverse isobenzofuranones in high efficiency. mdpi.com For instance, the reaction of 2-acetylbenzoic acid and isatoic anhydride, when catalyzed by sodium carbonate, surprisingly yields 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate rather than the expected polyheterocyclic product. mdpi.com

Table 1: Selected Phthalic Anhydride-Based Reactions

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Phthalic anhydride, Quinoline derivatives | Acetic anhydride, Microwave, Solvent-free | 3-Arylideneisobenzofuran-1(3H)-one researchgate.net |

| 2-Acylbenzoic acids, Isatoic anhydrides | Na2CO3, Toluene, Reflux | 3-Substituted Isobenzofuranones mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution, Including Suzuki-Miyaura Variations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming the C(sp³)–C(sp²) bond between the isobenzofuranone core and the 4-bromophenyl group. The Suzuki-Miyaura coupling is particularly noteworthy in this context. mdpi.com

This strategy typically involves the coupling of a 3-haloisobenzofuranone (e.g., 3-bromophthalide) with an arylboronic acid (e.g., 4-bromophenylboronic acid). The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine ligand. organic-synthesis.comuwindsor.ca A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. organic-synthesis.comuwindsor.ca

An efficient synthesis of C(3)-arylphthalides has been achieved by coupling C(3)-bromophthalides with arylboronic acids using a palladium catalyst, with the reaction proceeding well in the presence of water to give high yields. researchgate.net This highlights the robustness and functional group tolerance of the Suzuki-Miyaura reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling to form 3-Aryl Isobenzofuranones

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 3-Bromophthalide | (4-bromophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane mdpi.com |

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the 3-bromophthalide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 3-(4-bromophenyl)isobenzofuranone and regenerate the palladium(0) catalyst. uwindsor.ca

Halogenation and Related Electrophilic/Nucleophilic Substitution Strategies for Bromination

The introduction of the bromine atom can be achieved at different stages of the synthesis. One approach is to start with a pre-brominated building block, such as 4-bromobenzaldehyde or 4-bromophenylboronic acid, and incorporate it into the isobenzofuranone structure as described above.

Alternatively, the bromine can be introduced onto a pre-formed 3-phenylisobenzofuranone scaffold. This involves an electrophilic aromatic substitution reaction. A common and effective method for the bromination of arenes is the use of N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent like trifluoroacetic acid. organic-chemistry.org The regioselectivity of the bromination is directed by the existing substituents on the phenyl ring. For the synthesis of the 3-(4-bromophenyl) derivative, the bromination would be directed to the para position of the phenyl ring.

Another key strategy involves the direct bromination of the phthalide (B148349) core at the C-3 position. The reaction of phthalide with N-bromosuccinimide, a modification of the Wohl-Ziegler reaction, can be completed in 3-4 hours and provides 3-bromophthalide in yields comparable to direct bromination with Br₂. orgsyn.org This 3-bromophthalide is a crucial intermediate for subsequent cross-coupling reactions. researchgate.netorgsyn.org

Stereoselective Synthesis and Chiral Resolution Techniques for Substituted Isobenzofuranones

The C-3 position of 3-substituted isobenzofuranones is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure compounds is critical in many applications. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture. researchgate.netwikipedia.org

Asymmetric synthesis aims to create one enantiomer preferentially. This can be accomplished using chiral auxiliaries, chiral reagents, or chiral catalysts. researchgate.net For example, condensation of a chiral auxiliary like (−)-8-benzylaminomenthol with o-phthaldehyde can lead to a chiral intermediate that reacts with organometallic reagents to produce enantiopure phthalides after hydrolysis and oxidation. researchgate.net

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:

Crystallization of diastereomeric salts: The racemic mixture is reacted with a chiral resolving agent (e.g., an optically active acid or base like tartaric acid or brucine) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral chromatography: Enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. mdpi.com This technique was successfully used to resolve racemic trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, a structurally related lactam. mdpi.com The separated enantiomers can be analyzed, and their absolute configuration can be determined, for instance, by X-ray diffractometry. mdpi.com

Spontaneous resolution: In rare cases (5-10% of racemates), a racemic compound will crystallize as a mixture of enantiopure crystals, a phenomenon known as a conglomerate. wikipedia.orgrsc.org This allows for mechanical separation, as famously performed by Louis Pasteur. wikipedia.org

Functional Group Interconversions and Derivatization of the 3-(4-bromophenyl)isobenzofuranone Scaffold

Once the 3-(4-bromophenyl)isobenzofuranone scaffold is synthesized, it can undergo further chemical modifications. These transformations, known as functional group interconversions, allow for the creation of a library of related compounds from a common intermediate. solubilityofthings.comorganic-chemistry.org

Modifications at the Isobenzofuranone Ring System

The isobenzofuranone ring system possesses several reactive sites amenable to modification. The lactone functional group is a key feature.

Lactone Ring Opening: The ester linkage of the lactone is susceptible to nucleophilic attack. Hydrolysis with a base like sodium hydroxide followed by acidification will open the ring to form the corresponding 2-(1-(4-bromophenyl)-1-hydroxymethyl)benzoic acid. Reaction with amines (ammonolysis) or alcohols (alcoholysis) can lead to the formation of amides or esters, respectively. wikipedia.org

Reduction: The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol, 2-(1-(4-bromophenyl)hydroxymethyl)benzyl alcohol.

Decarbonyl-Oxidation: A transition-metal-free decarbonyl-oxidation protocol has been developed to convert 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-archives.org This reaction proceeds under mild conditions and demonstrates a significant transformation of the core ring structure. beilstein-archives.org

Substitution at the Bromophenyl Ring: The bromine atom on the phenyl ring can be replaced via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, further diversifying the molecular structure. For example, a Suzuki coupling reaction with another arylboronic acid could lead to a biphenyl derivative. nih.gov

These transformations highlight the utility of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- as a versatile scaffold for the synthesis of more complex molecules.

Transformations on the 4-Bromophenyl Moiety and its Derivatives

The presence of a bromine atom on the phenyl ring at the 3-position of the isobenzofuranone core provides a highly valuable synthetic handle for further molecular elaboration. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Among the most powerful of these transformations is the Suzuki-Miyaura cross-coupling reaction. commonorganicchemistry.comorganic-chemistry.org This reaction typically involves the coupling of the aryl bromide with an organoboronic acid or its ester derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This methodology allows for the substitution of the bromine atom with a wide range of aryl, heteroaryl, vinyl, or alkyl groups, thus generating a library of novel 3-aryl-isobenzofuranone derivatives.

The general mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the 3-(4-bromophenyl)phthalide, forming a palladium(II) intermediate.

Transmetalation : The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction yields and minimizing side products, such as homo-coupling of the boronic acid. researchgate.netyoutube.com Common catalysts include palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source such as Pd₂(dba)₃ with phosphine ligands. commonorganicchemistry.com

| Coupling Partner (R-B(OH)₂) | Expected Product | Potential Catalyst System | Base |

|---|---|---|---|

| Phenylboronic acid | 3-(Biphenyl-4-yl)isobenzofuran-1(3H)-one | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 3-(4'-Methoxybiphenyl-4-yl)isobenzofuran-1(3H)-one | Pd₂(dba)₃ / XPhos | K₃PO₄ |

| Thiophene-2-boronic acid | 3-(4-(Thiophen-2-yl)phenyl)isobenzofuran-1(3H)-one | PdCl₂(dppf) | Cs₂CO₃ |

| Methylboronic acid | 3-(4-Tolyl)isobenzofuran-1(3H)-one | Pd(OAc)₂ / PCy₃ | K₃PO₄ |

Mechanistic Investigations of Synthetic Transformations

While direct synthesis of 3-substituted isobenzofuranones often involves the reduction of corresponding 2-aroylbenzoic acids or palladium-catalyzed arylation of aldehydes, pathways involving classic organic reactions provide insight into the formation of related structures. organic-chemistry.orgprepchem.com

Catalytic Systems and Reaction Optimization Studies for Yield and Selectivity

Optimization of synthetic routes is critical for achieving high yield and selectivity. For the synthesis of 3-arylphthalides via palladium-catalyzed arylation of 2-formylbenzoates, key parameters include the catalyst, ligand, base, and solvent. A study on the synthesis of functionalized furans highlighted that catalysts like PdCl₂(CH₃CN)₂ can provide significantly higher yields compared to others like Pd(OAc)₂ under optimized conditions. mdpi.com Similar principles apply to the synthesis of isobenzofuranones.

For transformations on the 4-bromophenyl moiety, optimization of the Suzuki coupling is well-documented. The efficiency of the reaction is highly dependent on the chosen catalytic system.

| Reaction Type | Catalyst | Ligand | Key Optimization Parameters | Effect |

|---|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃ | XPhos, SPhos | Choice of ligand, base strength, temperature | Improves yield and substrate scope, reduces side reactions. commonorganicchemistry.com |

| Suzuki Coupling | Pd(OAc)₂ | PCy₃ | Solvent polarity, water content | Affects catalyst stability and transmetalation rate. organic-chemistry.org |

| Arylation of Aldehydes | Palladium Complex | Thioether-imidazolinium carbene | Catalyst loading, reaction time | High substrate tolerance and good to excellent yields. organic-chemistry.org |

| One-Pot Furan Synthesis | PdCl₂(CH₃CN)₂ | None | Choice of oxidant (e.g., CuCl₂) and base | Achieved 94% yield under optimal conditions. mdpi.com |

Chemical Reactivity and Ring-Opening Reactions of the Isobenzofuranone Core

The isobenzofuranone core contains a lactone, which is a cyclic ester. The primary site of reactivity is the electrophilic carbonyl carbon (C1). This functional group is susceptible to nucleophilic attack, leading to the cleavage and opening of the five-membered lactone ring. This reaction is a type of nucleophilic acyl substitution.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond (C1-O2), which opens the ring. The final product is a disubstituted benzene (B151609) derivative, typically a 2-substituted benzoic acid or its derivative.

A variety of nucleophiles can initiate this ring-opening reaction:

Hydroxide (OH⁻) : Saponification with a strong base like NaOH followed by acidification yields 2-(1-hydroxy-1-(4-bromophenyl)methyl)benzoic acid.

Amines (R-NH₂) : Reaction with primary or secondary amines leads to the formation of N-substituted 2-(1-hydroxy-1-(4-bromophenyl)methyl)benzamides.

Grignard Reagents (R-MgX) : These powerful carbon nucleophiles attack the carbonyl to open the ring, and can react further with the resulting ketone to form a diol.

Hydrides (e.g., LiAlH₄) : Strong reducing agents will open the lactone to form the corresponding diol, 2-(1-hydroxy-1-(4-bromophenyl)methyl)benzyl alcohol.

The reactivity of the isobenzofuranone core makes it a useful intermediate for the synthesis of more complex, acyclic molecules. nih.govnih.gov

| Nucleophile | Reagent Example | Ring-Opened Product Structure |

|---|---|---|

| Hydroxide | NaOH / H₃O⁺ | 2-(hydroxy(4-bromophenyl)methyl)benzoic acid |

| Amine | CH₃NH₂ | 2-(hydroxy(4-bromophenyl)methyl)-N-methylbenzamide |

| Grignard Reagent | CH₃MgBr | 1-(2-(1-hydroxy-1-methylethyl)phenyl)-1-(4-bromophenyl)ethanol |

| Hydride | LiAlH₄ | (2-(hydroxy(4-bromophenyl)methyl)phenyl)methanol |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy confirms the primary structure of 3-(4-bromophenyl)isobenzofuran-1(3H)-one. The analysis, conducted in deuterated chloroform (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to each proton in the molecule. The methine proton at the C3 position, a key structural feature, appears as a singlet at δ = 6.37 ppm. The aromatic protons of the 4-bromophenyl ring are observed as two distinct multiplets: one at δ = 7.17 – 7.19 ppm (2H) and another at δ = 7.52 – 7.54 ppm (2H). The protons of the isobenzofuranone core present a more complex pattern, with signals at δ = 7.33 (dq, J = 7.7 Hz; J = 0.8 Hz, 1H), δ = 7.57 – 7.61 (m, 1H), δ = 7.68 (td, J = 7.5 Hz; J = 1.2 Hz, 1H), and δ = 7.98 (d, J = 7.6 Hz, 1H) ppm.

While extensive ¹H NMR data are available, a complete, experimentally determined Carbon-13 (¹³C) NMR data set for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- is not widely reported in peer-reviewed literature. However, analysis of closely related 3-arylphthalides allows for the prediction of characteristic chemical shifts. The carbonyl carbon (C1) is expected in the δ = 170-171 ppm region. The carbon bearing the bromine atom (C4') would appear around δ = 123-124 ppm, and the methine carbon (C3) is anticipated in the δ = 81-83 ppm range. Aromatic carbons would populate the region between δ = 122-150 ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.98 | d, J = 7.6 | Isobenzofuranone Ring |

| ¹H | 7.68 | td, J = 7.5, 1.2 | Isobenzofuranone Ring |

| ¹H | 7.57 – 7.61 | m | Isobenzofuranone Ring |

| ¹H | 7.52 – 7.54 | m | 4-bromophenyl Ring |

| ¹H | 7.33 | dq, J = 7.7, 0.8 | Isobenzofuranone Ring |

| ¹H | 7.17 – 7.19 | m | 4-bromophenyl Ring |

| ¹H | 6.37 | s | Methine (C3-H) |

| ¹³C | Detailed experimental data not publicly available | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Detailed experimental data from two-dimensional (2D) NMR studies such as COSY, HSQC, HMBC, and NOESY for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- have not been reported in the available scientific literature. These techniques are invaluable for confirming the proton-proton and proton-carbon connectivities within the molecule and for establishing through-space correlations to define its stereochemistry. While not explicitly documented for this specific derivative, such analyses are standard practice in the structural confirmation of complex organic molecules.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) has been employed to confirm the molecular formula of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-. The analysis yielded a found mass-to-charge ratio ([M+H]⁺) of 290.9822, which is in excellent agreement with the calculated value of 290.9845 for the molecular formula C₁₄H₁₀BrO₂. This data provides definitive evidence for the elemental composition of the molecule.

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

|---|---|---|---|---|

| HRMS | ESI+ | 290.9845 | 290.9822 | C₁₄H₁₀BrO₂ |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The crystal structure of (S)-3-(4-bromophenyl)isobenzofuran-1(3H)-one has been determined, and the crystallographic data have been deposited with the Cambridge Crystallographic Data Centre (CCDC 1059298). The analysis confirms the connectivity and provides a detailed view of the molecular geometry. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. The isobenzofuranone and the 4-bromophenyl ring systems are not coplanar, adopting a twisted conformation relative to each other. The lactone ring of the isobenzofuranone core is essentially planar. The precise bond lengths and angles derived from this analysis are consistent with those of related phthalide (B148349) structures.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₉BrO₂ |

| Formula Weight | 289.12 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6789(3) |

| b (Å) | 9.8258(6) |

| c (Å) | 19.8973(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1110.83(10) |

| Z | 4 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies and Sustainable Routes

The synthesis of isobenzofuranone derivatives is a well-explored area, but there remains considerable scope for the development of more efficient, sustainable, and innovative methodologies. Traditional methods often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should pivot towards greener synthetic protocols.

Key areas for exploration include:

Catalytic C-H Activation: Modern synthetic chemistry has seen a rise in methods utilizing transition-metal catalysis (e.g., palladium, copper) to directly functionalize C-H bonds. divyarasayan.org Applying these techniques could enable a more direct and atom-economical synthesis of 3-aryl isobenzofuranones, potentially starting from simpler, readily available precursors.

One-Pot Procedures: Designing sequential, one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste. nih.gov Research into a one-pot Friedel-Crafts alkylation followed by cyclization, for instance, could streamline the synthesis of the target compound.

Solvent-Free and Alternative Solvent Conditions: Exploring solvent-free reaction conditions, such as grinding or mechanochemistry, presents a highly sustainable alternative to traditional solvent-based synthesis. researchgate.net Additionally, the use of greener solvents like water or bio-based solvents could drastically reduce the environmental impact of the synthesis. divyarasayan.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- could lead to higher yields and purity while minimizing reaction times.

Table 1: Comparison of Synthetic Approaches

| Methodology | Conventional Approach | Potential Novel/Sustainable Route | Key Advantages of Novel Route |

|---|---|---|---|

| Catalysis | Stoichiometric reagents (e.g., strong acids/bases) | Transition-metal catalyzed C-H activation/coupling divyarasayan.orgmdpi.com | Higher atom economy, milder reaction conditions, reduced waste. |

| Process | Multi-step synthesis with intermediate isolation | One-pot sequential reactions nih.gov | Increased efficiency, reduced solvent use, time-saving. |

| Reaction Media | Use of volatile organic solvents | Solvent-free grinding or aqueous media researchgate.net | Reduced environmental impact, enhanced safety, cost-effective. |

| Cyclization | Dehydrative cyclization requiring high temperatures | Photoredox or electrochemically mediated cyclization | Access to novel reaction pathways, high functional group tolerance. |

Deeper Mechanistic Elucidation of Biological Actions

While various isobenzofuranone derivatives have been shown to possess biological activity, the precise molecular mechanisms often remain only partially understood. For 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-, future research must move beyond preliminary screening to a detailed dissection of its mechanism of action. Related compounds have been found to inhibit Leishmania DNA topoisomerase II and induce apoptosis-like cell death through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Another study on novel isobenzofuranone derivatives highlighted their potential as antidepressants by inhibiting serotonin reuptake. nih.gov

Future mechanistic studies should focus on:

Target Engagement and Binding: Utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to confirm direct binding to putative protein targets and determine the binding affinity and kinetics.

Enzyme Kinetics: For enzymatic targets like topoisomerase II, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Pathway Analysis: Employing 'omics' technologies (proteomics, transcriptomics, metabolomics) to obtain an unbiased, global view of the cellular pathways modulated by the compound. This can reveal downstream effects and potential off-target activities.

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its biological target would provide invaluable insight into the specific molecular interactions driving its activity and would guide the rational design of more potent and selective analogs.

Discovery of Underexplored Biological Targets and Pathways

The structural motif of 3-aryl isobenzofuranone is a versatile scaffold that may interact with a wide range of biological targets beyond those already identified. The broad activities reported for this class—including antileishmanial, anticancer, antiplatelet, and antidepressant effects—suggest a potential for polypharmacology. nih.govmdpi.comnih.gov A systematic exploration of novel biological targets is a critical direction for future research.

Promising strategies include:

Phenotypic Screening: Using high-content imaging and diverse cell-based assays to screen for novel, disease-relevant phenotypes without a preconceived target. This can uncover unexpected activities and therapeutic applications.

Target-Based Screening: Systematically screening the compound against panels of therapeutically relevant proteins, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) or other chemical proteomic techniques to identify the direct cellular targets of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- in an unbiased manner within a native biological system.

Table 2: Potential Areas for Biological Target Exploration

| Therapeutic Area | Potential Target Class | Rationale Based on Scaffold Activity |

|---|---|---|

| Oncology | Protein Kinases, DNA Repair Enzymes | Many anticancer agents target these pathways; general cytotoxic activity noted for the class. nih.gov |

| Neuroscience | Neurotransmitter Transporters, Receptors | Antidepressant activity observed in related compounds suggests CNS targets. nih.govnih.gov |

| Infectious Disease | Parasitic/Bacterial Enzymes | Proven activity against Leishmania topoisomerase II suggests other pathogen-specific enzymes could be targets. nih.govresearchgate.net |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Anti-inflammatory properties are common among natural product scaffolds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and chemical research. nih.govmdpi.com These computational tools can be leveraged to accelerate the exploration of the chemical space around the 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- scaffold.

Future research directions include:

Generative Models: Using generative AI, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel virtual libraries of isobenzofuranone derivatives. mdpi.com These models can learn the underlying chemical patterns of known active compounds to propose new structures with a high probability of possessing desired biological activities.

Predictive Modeling (QSPR/QSAR): Developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of newly designed analogs before they are synthesized, thus prioritizing the most promising candidates. mdpi.com

De Novo Design: Implementing de novo design algorithms that can generate molecules optimized for a specific target binding site. By providing the 3D structure of a target protein, these tools can build novel isobenzofuranone-based molecules that are computationally predicted to have high binding affinity and specificity.

Development of Advanced Delivery Systems for Research Applications (Non-Clinical Focus)

The physicochemical properties of a compound, such as its solubility and stability, can significantly impact the reliability and reproducibility of in vitro and in vivo research. Isobenzofuranones are often hydrophobic, which can lead to challenges in preparing stock solutions and ensuring bioavailability in experimental models. nih.gov Developing advanced delivery systems for non-clinical research applications is therefore a crucial, albeit often overlooked, area.

Focus areas should include:

Nanoparticle-Based Formulations: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric micelles, solid lipid nanoparticles) can enhance its aqueous solubility, protect it from degradation, and facilitate its uptake by cells in culture. nih.gov

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins is a well-established method for increasing the solubility and stability of hydrophobic compounds for research use.

Stimuli-Responsive Systems: For specific research questions, stimuli-responsive delivery systems (e.g., light- or pH-sensitive carriers) could be developed to control the release of the compound with high spatial and temporal precision in an experimental setting. nih.gov These systems are valuable for mechanistic studies where precise control over compound exposure is necessary.

By pursuing these future research directions, the scientific community can unlock the full potential of 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-, moving from a single chemical entity to a well-understood molecular tool with a potentially broad range of applications in chemical biology and therapeutic discovery.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)- |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one |

| (4-bromo)-3′-hydroxy-5′-(4-bromophenyl)-benzophenone |

| 3-butyl-6-bromo-1(3H)-isobenzofuranone |

| 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] |

| Serotonin |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran |

Q & A

Q. What are the established synthetic routes for 1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-?

The compound can be synthesized via solvent-free condensation reactions between phthalaldehyde and substituted acetophenones. For example, a methylacetophenone derivative was condensed with phthalaldehyde under thermal conditions to yield a structurally analogous isobenzofuranone . Modifications to the phenyl substituent (e.g., bromine at the para position) would require adjusting the starting materials to 4-bromoacetophenone. Reaction optimization, such as temperature control and catalyst selection, is critical for yield improvement.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (e.g., unit cell parameters, space group, and atomic coordinates) are collected and refined using software like SHELX. For example, a methyl-substituted analog showed a monoclinic crystal system (space group P2₁/c) with intermolecular C–H···O interactions stabilizing the lattice . SC-XRD data for the 4-bromophenyl derivative would similarly resolve bond lengths, angles, and stereochemistry.

Q. What spectroscopic techniques are used to characterize its physicochemical properties?

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular weight confirmation and fragmentation patterns. For example, a related phthalide derivative (C₈H₅BrO₂) showed a molecular ion peak at m/z 213 .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent effects; the bromophenyl group would exhibit distinct aromatic splitting and deshielded carbons.

- Infrared (IR): Stretching frequencies for lactone C=O (~1750 cm⁻¹) and C–Br (~600 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How do substituents (e.g., bromine vs. methyl) influence molecular conformation and crystal packing?

Substituents alter intramolecular interactions and crystal lattice energy. In a methyl-substituted analog, steric effects from the methyl group induced torsional strain in the phenyl ring, while bromine’s electronegativity and larger atomic radius may enhance halogen bonding (C–Br···O) or π-stacking. Comparative SC-XRD studies between analogs (e.g., methyl vs. bromophenyl) reveal differences in dihedral angles and packing motifs .

Q. What computational methods are used to analyze intermolecular interactions?

- Hirshfeld Surface Analysis: Visualizes close contacts (e.g., H···O, Br···H) via dₙₒᵣₘ maps and 2D fingerprint plots. For a methyl-substituted derivative, H···H (58%) and H···O (24%) interactions dominated .

- Energy Framework Analysis: Quantifies interaction energies (electrostatic, dispersion) between molecular pairs. This helps predict stability trends in polymorphs.

- Electrostatic Potential (ESP) Mapping: Highlights electron-rich (lactone O) and electron-deficient (bromophenyl) regions, guiding reactivity predictions .

Q. How can structural discrepancies between computational models and experimental data be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) calculations. For example, gas-phase DFT may neglect crystal packing effects. Hybrid methods like ONIOM (QM/MM) combine high-level quantum mechanics for the core molecule with molecular mechanics for the surrounding lattice. SC-XRD data should be used to validate and refine computational models .

Q. What strategies are employed to study its reactivity under varying conditions (e.g., photolysis, thermal degradation)?

- Thermogravimetric Analysis (TGA): Measures thermal stability; the bromophenyl group may lower decomposition temperatures due to C–Br bond cleavage.

- UV-Vis Spectroscopy: Tracks photodegradation by monitoring absorbance shifts in the lactone or aryl chromophores.

- High-Performance Liquid Chromatography (HPLC): Identifies degradation products, with retention times matched to synthetic standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.